tert-butyl 2,3-dimethyl-1H-indole-1-carboxylate
Overview
Description
Tert-butyl 2,3-dimethyl-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C15H19NO2 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
The compound tert-butyl 2,3-dimethyl-1H-indole-1-carboxylate has been studied for its crystal structure. The indole ring system in the compound is planar, and the tert-butyl bound carboxylate group forms a dihedral angle with the indole ring system. This structural information is crucial in understanding the compound's interactions and reactivity in various contexts (Thenmozhi et al., 2009).
Chemical Synthesis
This compound has been used in various chemical syntheses, demonstrating its versatility in organic chemistry. For instance, it's involved in novel condensation reactions with non-nucleophilic N-heterocycles and anilides (Umehara et al., 2016). Moreover, its recyclization under acidic conditions has been observed to depend on the substituent at the nitrogen atom of the aniline moiety (Butin et al., 2008).
Medicinal Chemistry
Although excluding information related to drug use, dosage, and side effects, it's noteworthy that tert-butyl 2,3-dimethyl-1H-indole-1-carboxylate derivatives have been explored in medicinal chemistry. For example, compounds containing the 3-indolyl-tert-butyl moiety have been tested for antihypertensive activity (Kreighbaum et al., 1980).
Asymmetric Synthesis
The compound has also been employed in asymmetric synthesis, showcasing its role in producing chiral molecules, which are vital in various chemical and pharmaceutical applications (Studer et al., 1995).
Photovoltaic Research
In the field of renewable energy, specifically photovoltaics, derivatives of tert-butyl 2,3-dimethyl-1H-indole-1-carboxylate have been explored for their potential in enhancing photoelectric conversion efficiency in dye-sensitized solar cells (Wu et al., 2009).
properties
IUPAC Name |
tert-butyl 2,3-dimethylindole-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-10-11(2)16(14(17)18-15(3,4)5)13-9-7-6-8-12(10)13/h6-9H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUGZZPQJQFYRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2,3-dimethyl-1H-indole-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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